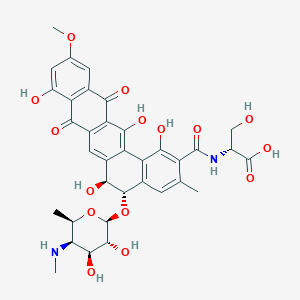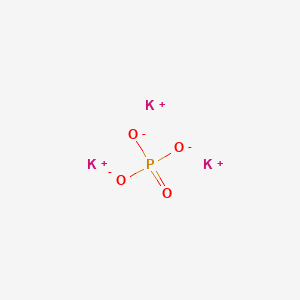
磷酸钾
概览
描述
Potassium phosphate is a term that generally refers to a family of salts containing potassium (K^+) and phosphate anions. These compounds are widely used in various applications, including as fertilizers, food additives, and in medical treatments for electrolyte replenishment. The family includes several different compounds, such as potassium dihydrogen phosphate (KH2PO4), also known as KDP, which is particularly noted for its nonlinear optical properties and its use in electro-optic switches and laser spectroscopy .
Synthesis Analysis
The synthesis of potassium phosphate compounds can vary depending on the specific compound being produced. For instance, potassium titanyl phosphate (KTiOPO4 or KTP) is synthesized through a complex high-temperature chemistry that significantly affects its nonlinear optical behavior . Another example is the synthesis of 3-aryl-2-oxazolidinones from epoxides, amines, and atmospheric carbon dioxide, where potassium phosphate acts as a highly active catalyst in this one-pot reaction .
Molecular Structure Analysis
The molecular structure of potassium phosphate compounds is diverse and can exhibit different crystal structures. For example, potassium dihydrogen phosphate (KH2PO4) can crystallize in a tetragonal form, but when hydrogen is replaced by deuterium, it separates into a different crystal structure . Additionally, the crystal structure of a new monoclinic form of KH2PO4 has been discovered, which consists of a compact assembly of potassium and phosphate ions arranged in columns along the b-axis .
Chemical Reactions Analysis
Potassium phosphate participates in various chemical reactions. In the context of KDP, the interaction with organic materials such as l-arginine has been studied, revealing possible hydrogen bonding between the phosphate unit of KDP and the amino group of l-arginine . Moreover, the presence of habit-modifying transition metal cations in KDP crystals can mimic the surface structure of the crystal, influencing its growth and properties .
Physical and Chemical Properties Analysis
The physical and chemical properties of potassium phosphate compounds are influenced by their molecular structure and the presence of defects or dopants. For instance, the nonlinear optical properties of KTP are affected by its defect chemistry and structure . The mechanical properties of KDP, such as its fragility and complex mechanical behavior, have been investigated using molecular dynamics simulations and nanoindentation techniques, revealing insights into its deformation mechanisms and anisotropic behavior under stress .
科研应用
激光研究应用:磷酸氢钾(KDP)在激光研究中起着至关重要的作用。Fan et al. (2019)的研究发现,脉冲叠加有效地抑制了大口径KDP晶体中的横向受激拉曼散射,提高了高强度激光的性能。
农业生产力:磷(P)和钾(K)的施用已被证明可以显著提高作物的生长和产量。例如,Amanullah and Khan (2010)证明了这些元素的联合施用显著增加了向日葵的产量组分和谷物产量。
植物营养平衡:钾和磷的运输和平衡对可持续作物生产至关重要。Luan et al. (2016)的研究强调了植物中养分利用效率(NUE)的重要性,以及维持养分平衡的运输蛋白的作用。
废水中磷酸盐的回收:Huang et al. (2017)的研究表明,磷酸钾可以通过磷酸镁结晶从猪粪废水中回收,为资源回收和环境保护提供了可持续的方法。
光学材料研究:KDP是激光系统中用于第三次谐波产生的重要电光晶体。Fang and Lambropoulos (2004)探讨了KDP的显微硬度和压痕断裂,为其机械和光学性质提供了见解。
增强作物对胁迫的抵抗力:Akram and Ashraf (2011)发现,叶面喷施磷酸氢钾可以缓解盐胁迫对向日葵植物的不利影响,提出了一种改善作物抗性的方法。
生化研究:磷酸钾缓冲液经常用于生化研究。Schiel and Hage (2005)研究了其性质,制定了一个方程来计算不同温度和浓度下缓冲液的密度,有助于更准确的实验设置。
Safety And Hazards
You should not use potassium phosphate if you have low levels of calcium, or high levels of potassium or phosphorus in your body . Wear personal protective equipment/face protection. Avoid dust formation. Do not get in eyes, on skin, or on clothing. Ensure adequate ventilation. Avoid ingestion and inhalation .
未来方向
Potassium phosphate is used in buffers, nutrient solutions, yeast foods, special liquid fertilizers, sonar systems and other electronic applications; Used as a nutritional supplement in foods, a nonlinear optical material for laser use, and in wastewater treatment . The use of Plasmolite is considered to be promising for the production of activated H 2 O 2 for protecting plants and stimulating growth, particularly for enhancing the functions of K and P 2 O 5 of fertilizers .
性质
IUPAC Name |
tripotassium;phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3K.H3O4P/c;;;1-5(2,3)4/h;;;(H3,1,2,3,4)/q3*+1;/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWIHDJKSTIGBAC-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-]P(=O)([O-])[O-].[K+].[K+].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
K3PO4, K3O4P | |
| Record name | tripotassium phosphate | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Tripotassium_phosphate | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
16068-46-5 (Parent) | |
| Record name | Potassium phosphate, tribasic | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007778532 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phosphoric acid, potassium salt (2:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014887424 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID3043994 | |
| Record name | Tripotassium phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3043994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.266 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; Other Solid; Pellets or Large Crystals, Colourless or white, odourless hygroscopic crystals or granules. Hydrated forms available include the monohydrate and trihydrate, Deliquescent solid; [Merck Index] Colorless or white odorless, hygroscopic solid; [JECFA] White granules; [Alfa Aesar MSDS] | |
| Record name | Phosphoric acid, potassium salt (1:3) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | TRIPOTASSIUM PHOSPHATE | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
| Record name | Potassium phosphate, tribasic | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/9515 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
Freely soluble in water. Insoluble in ethanol | |
| Record name | TRIPOTASSIUM PHOSPHATE | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
Product Name |
Potassium phosphate | |
CAS RN |
7778-53-2, 14887-42-4 | |
| Record name | Potassium phosphate, tribasic | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007778532 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phosphoric acid, potassium salt (2:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014887424 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phosphoric acid, potassium salt (1:3) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Tripotassium phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3043994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tripotassium orthophosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.006 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | POTASSIUM PHOSPHATE, TRIBASIC | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/16D59922JU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details















Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
免责声明和体外研究声明
请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。





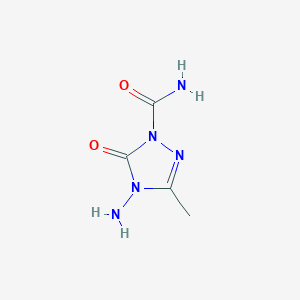
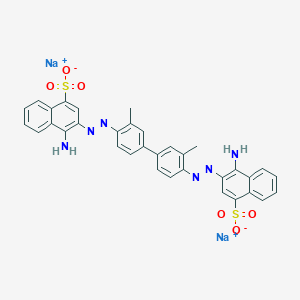


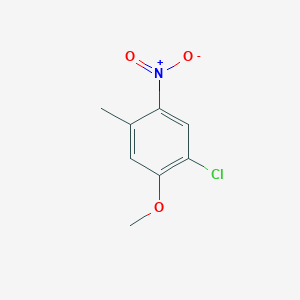
![(6aR,10aR)-3-(5-azidopentyl)-2-iodo-6,6,9-trimethyl-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-ol](/img/structure/B147762.png)

